molecular formula C3H4N2S3 B1607503 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole CAS No. 20069-40-3

3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

Cat. No. B1607503
CAS RN: 20069-40-3
M. Wt: 164.3 g/mol
InChI Key: UCNLRHTYRUUSGJ-UHFFFAOYSA-N
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Description

3-Methylmercapto-5-mercapto-1,2,4-thiadiazole is a chemical compound with the molecular formula C3H4N2S3 . It has a molecular weight of 164.28 . The IUPAC name for this compound is 3-(methylthio)-1,2-dihydro-5H-1lambda3,2,4-thiadiazole-5-thione .


Molecular Structure Analysis

The InChI code for 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole is 1S/C3H5N2S3/c1-7-2-4-3(6)8-5-2/h8H,1H3,(H,4,5,6) . The SMILES string representation is CSc1nsc(S)n1 .


Physical And Chemical Properties Analysis

3-Methylmercapto-5-mercapto-1,2,4-thiadiazole has a molecular weight of 164.27 . The compound should be stored at a temperature between 28°C .

Scientific Research Applications

Corrosion Inhibition

The compound may have potential applications in the field of corrosion inhibition . It’s worth noting that similar compounds, such as 3-amino-5-mercapto-1,2,4-triazole, have been recognized as good corrosion inhibitors for copper and copper alloys due to their strong adsorption ability on metal surfaces .

Biomedical Applications

The compound could potentially be used in the biomedical field . For instance, it could be used in the development of uniform π-conjugated nanostructures (CNSs) from block copolymers (BCPs) containing a crystalline π-conjugated segment with controlled dimension, morphology, and composition . These CNSs show appealing applications in biomedicine .

Photocatalysis

The compound could also be used in photocatalysis . The development of uniform π-conjugated nanostructures (CNSs) from block copolymers (BCPs) containing a crystalline π-conjugated segment has shown promising applications in photocatalysis .

Microelectronics

The compound could potentially be used in the field of microelectronics . The development of uniform π-conjugated nanostructures (CNSs) from block copolymers (BCPs) containing a crystalline π-conjugated segment has shown promising applications in microelectronics .

Synthesis of Other Compounds

The compound could be used in the synthesis of other compounds . For instance, it could be used in the synthesis of 3-methylthio-3′-aminocyanoacrylate from 2-cyano-3,3-dimethylthioacrylate and benzylamine .

Gas Chromatography Derivatizing Reagent

The compound could potentially be used as a gas chromatography derivatizing reagent . For instance, 3-(Methylthio)phenyl isocyanate is used as a coupling reagent, N-protecting reagent, and as a gas chromatography derivatizing reagent .

properties

IUPAC Name

3-methylsulfanyl-2H-1,2,4-thiadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S3/c1-7-2-4-3(6)8-5-2/h1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNLRHTYRUUSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=S)SN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369758
Record name 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

CAS RN

20069-40-3
Record name 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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